Kinase Inhibition Potency: PKB Beta (Akt2) Affinity of a (5-Methyl-1H-pyrazol-4-yl)phenylmethanamine Derivative
A derivative of (5-methyl-1H-pyrazol-4-yl)methanamine, specifically 1-[4-(5-methyl-1H-pyrazol-4-yl)phenyl]methanamine, demonstrated measurable inhibitory activity against PKB beta (Akt2) kinase [1]. This provides a baseline for structure-activity relationship (SAR) studies. The IC50 value of 12,000 nM (12 µM) was determined in a biochemical assay using purified PKB beta enzyme with a peptide substrate in the presence of 30 µM ATP/[gamma-33P]ATP at pH 7.2 and 22°C [1]. This data point establishes a quantitative benchmark for this specific pyrazole substitution pattern, which can be compared to other pyrazole-based kinase inhibitors in the literature to guide optimization efforts.
| Evidence Dimension | PKB beta (Akt2) kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 12,000 nM |
| Comparator Or Baseline | N/A (This is a reference point for the compound class) |
| Quantified Difference | Baseline activity for the scaffold. |
| Conditions | Purified PKB beta enzyme assay, 30 µM ATP/[gamma-33P]ATP, pH 7.2, 22°C. |
Why This Matters
Establishes a quantitative baseline for the (5-methyl-1H-pyrazol-4-yl)phenylmethanamine scaffold's interaction with a clinically relevant kinase target (Akt2), which is critical for cancer drug discovery programs focused on the PI3K/Akt pathway.
- [1] BindingDB. BDBM16212: 1-[4-(5-methyl-1H-pyrazol-4-yl)phenyl]methanamine IC50 Data. View Source
